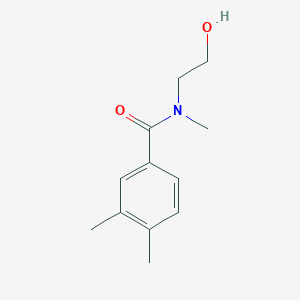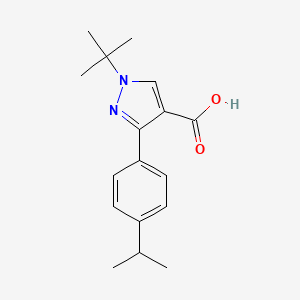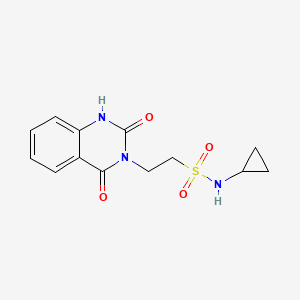
N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has been used by the public since 1957. DEET is known for its effectiveness in repelling various types of insects, including mosquitoes, ticks, and fleas.
Wirkmechanismus
The mechanism of action of N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide is not fully understood. It is believed that N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide interferes with the olfactory system of insects, making them unable to locate their host. N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide may also act as a deterrent by causing an unpleasant sensation on the insect's antennae.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide has been shown to have a low toxicity in humans. It is metabolized in the liver and excreted through the urine. However, N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide has been shown to have toxic effects on some animals, including fish and birds.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide is a widely used insect repellent and has been extensively studied for its insect repellent properties. However, there are some limitations to using N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide in lab experiments. N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide can be toxic to some animals, which may limit its use in certain experiments. Additionally, N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide may interfere with the behavior of some insects, which may affect the outcome of experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide. One area of research is the development of new insect repellents that are more effective and less toxic than N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide. Another area of research is the study of the mechanism of action of N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide, which may lead to the development of new insecticides. Additionally, research on the environmental impact of N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide may lead to the development of more environmentally friendly insect repellents.
Synthesemethoden
N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide is synthesized through the reaction of 3-methylbenzoyl chloride with diethylamine. The resulting product is then treated with sodium hydroxide to yield N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide. Other synthesis methods include the reaction of 3-methylbenzoic acid with diethylamine and the reaction of 3-methylbenzyl alcohol with diethylamine.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide has been extensively studied for its insect repellent properties. It has been shown to be effective against a wide range of insects, including those that transmit diseases such as malaria, dengue fever, and Zika virus. N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide is also used in the military for protection against insect-borne diseases.
Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-4-5-11(8-10(9)2)12(15)13(3)6-7-14/h4-5,8,14H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXWGMXPTMBSHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)CCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-dimethyl-2-[(2-methylpiperidin-1-yl)methyl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7498684.png)

![2-[[4-(4-Fluorophenoxy)phenyl]methylamino]ethanol](/img/structure/B7498693.png)
![(2S)-4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoic acid](/img/structure/B7498700.png)

![1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone](/img/structure/B7498724.png)
![N-(2-fluorophenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7498729.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-methyl-N-phenylacetamide](/img/structure/B7498732.png)
![Ethyl 1-[7-methyl-2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]piperidine-3-carboxylate](/img/structure/B7498740.png)

![N-[2-(2-aminoethoxy)ethyl]-N-ethylaniline](/img/structure/B7498778.png)
![4-[(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)methyl]benzonitrile](/img/structure/B7498798.png)

![2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid](/img/structure/B7498801.png)